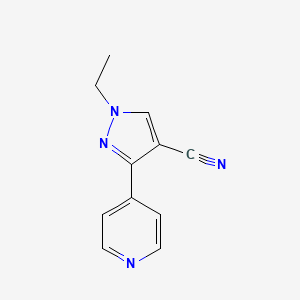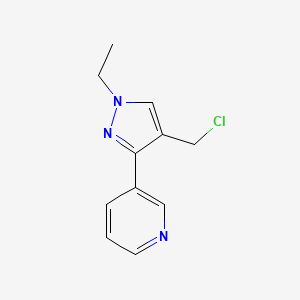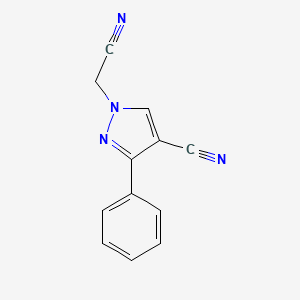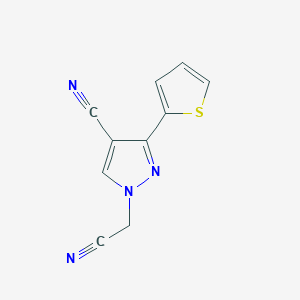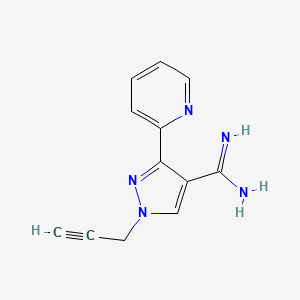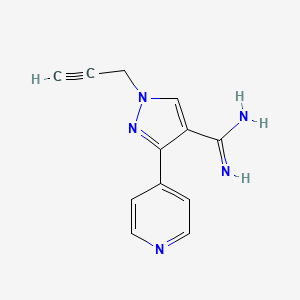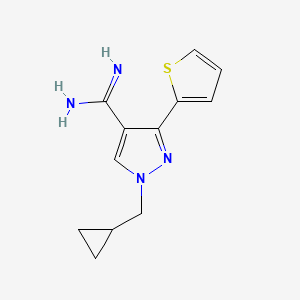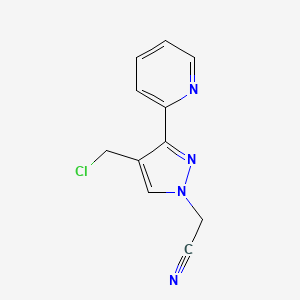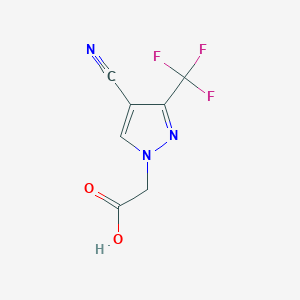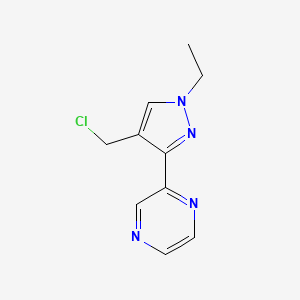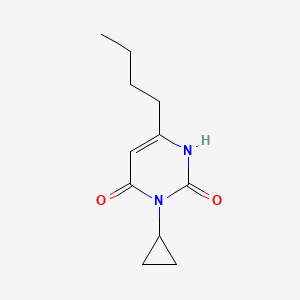
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BCTD) is a novel and versatile compound with a wide range of applications in biochemistry and medicinal chemistry. BCTD is a cyclopropyl derivative of the pyrimidine ring system, which is a common scaffold in many biologically active molecules. BCTD has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, BCTD has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively for its potential medicinal applications. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has demonstrated potential therapeutic applications in the treatment of cancer, diabetes, cardiovascular diseases, and neurological disorders. In addition, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in the synthesis of other biologically active compounds, including analogs of the antifungal drug ketoconazole and the anti-cancer drug docetaxel.
Wirkmechanismus
The exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed to act on various cellular targets, including enzymes, receptors, and transcription factors. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to modulate the activity of several transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess a variety of biochemical and physiological effects. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral activities. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to possess neuroprotective effects, as well as cardioprotective and anti-diabetic effects. 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been shown to modulate the activity of several enzymes, receptors, and transcription factors, which are involved in the regulation of various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several advantages for lab experiments. First, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively inexpensive and can be synthesized using a variety of methods. Additionally, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a wide range of biological activities and can be used to study the effects of various compounds on various cellular targets. However, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione also has some limitations. For example, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unstable in the presence of strong acids and bases, and can be difficult to purify. Furthermore, 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be toxic at high concentrations, and should be handled with caution.
Zukünftige Richtungen
The potential applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous, and there are many possible future directions for research. For example, further research is needed to elucidate the exact mechanism of action of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and to identify additional cellular targets. Additionally, more research is needed to explore the potential therapeutic applications of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, such as in the treatment of cancer, diabetes, and neurological disorders. Furthermore, further research is needed to explore the potential uses of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in the synthesis of other biologically active compounds. Finally, more research is needed to explore the potential side effects of 6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as well as its safety for use in humans.
Eigenschaften
IUPAC Name |
6-butyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-8-7-10(14)13(9-5-6-9)11(15)12-8/h7,9H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOLUNGDYYGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




